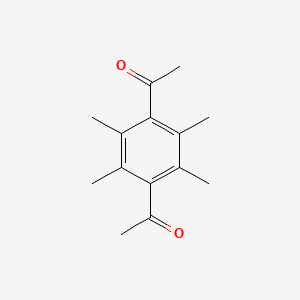
Ethanone, 1,1'-(2,3,5,6-tetramethyl-1,4-phenylene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- is an organic compound with the molecular formula C14H18O2 It is characterized by the presence of two ethanone groups attached to a 2,3,5,6-tetramethyl-1,4-phenylene core
Vorbereitungsmethoden
The synthesis of Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 2,3,5,6-tetramethyl-1,4-phenylenediamine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields.
Analyse Chemischer Reaktionen
Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the ethanone groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methyl groups on the phenylene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and electrophiles (e.g., NO2+ for nitration). Reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, including fragrances and polymers, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor of key enzymes, thereby affecting the overall metabolic flux.
Vergleich Mit ähnlichen Verbindungen
Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,3,5,6-tetramethyl-1,4-phenylenediamine and 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis(methanol) share structural similarities.
Eigenschaften
CAS-Nummer |
15517-58-5 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
1-(4-acetyl-2,3,5,6-tetramethylphenyl)ethanone |
InChI |
InChI=1S/C14H18O2/c1-7-8(2)14(12(6)16)10(4)9(3)13(7)11(5)15/h1-6H3 |
InChI-Schlüssel |
LWEPWZCIDHRXGC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1C(=O)C)C)C)C(=O)C)C |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C(=O)C)C)C)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















